Octanol–Water Partition Coefficient (logP) Differentiation Between 10‑Octyl and Shorter N10‑Alkyl Acridinimines
The logP of 10‑octylacridin‑9‑imine (5.73) is substantially higher than that of its shorter‑chain analogs: 10‑methyl (2.91), 10‑ethyl (3.39), and 10‑pentyl (4.56) [REFS‑1, REFS‑2, REFS‑3, REFS‑4]. This 1.17 logP increase over 10‑pentyl and a 2.82 logP increase over 10‑methyl correspond to >10‑fold and >600‑fold higher octanol–water partition coefficients, respectively. Such enhanced lipophilicity directly affects membrane permeability, bioavailability, and the solubility of acridinium‑labeled conjugates in biological systems.
| Evidence Dimension | Octanol–water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 5.73420 (10‑octylacridin‑9‑imine) |
| Comparator Or Baseline | 10‑methylacridin‑9‑imine (logP = 2.91070); 10‑ethylacridin‑9‑imine (logP = 3.39360); 10‑pentylacridin‑9‑imine (logP = 4.56390) |
| Quantified Difference | Difference vs. 10‑pentyl: +1.1703 log units (approximately 15‑fold higher partition coefficient). Difference vs. 10‑ethyl: +2.3406 log units (approximately 219‑fold higher). Difference vs. 10‑methyl: +2.8235 log units (approximately 665‑fold higher). |
| Conditions | logP values calculated using the same algorithmic method (Chemsrc database) for consistent cross‑compound comparison. |
Why This Matters
For chemiluminescent label design, logP is a critical determinant of solubility, non‑specific binding, and conjugate stability; researchers selecting an N10‑octyl over shorter‑chain variants may obtain >15‑fold greater membrane partitioning.
